D,L-Dropropizine N-Oxide

Description

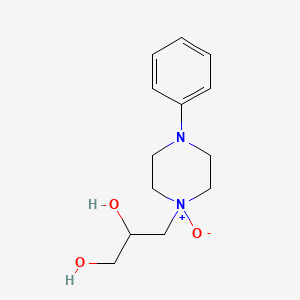

Structure

2D Structure

3D Structure

Properties

CAS No. |

152323-00-7 |

|---|---|

Molecular Formula |

C13H20N2O3 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-(1-oxido-4-phenylpiperazin-1-ium-1-yl)propane-1,2-diol |

InChI |

InChI=1S/C13H20N2O3/c16-11-13(17)10-15(18)8-6-14(7-9-15)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |

InChI Key |

PLWDVKPSKVPUMW-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1C2=CC=CC=C2)(CC(CO)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of D,l Dropropizine N Oxide

Mechanistic Pathways of N-Oxidation Leading to D,L-Dropropizine N-Oxide

The formation of this compound primarily occurs through the N-oxidation of the parent drug, Dropropizine (B1670954). This process can happen through various mechanisms, including oxidative degradation.

Oxidative Degradation Mechanisms of Dropropizine Analogues

Dropropizine and its analogues are susceptible to oxidative degradation, which can lead to the formation of N-oxides. Studies on similar compounds, such as piperazine (B1678402) derivatives, show that oxidation often targets the nitrogen atoms within the piperazine ring. This is due to the presence of lone pair electrons on the nitrogen, making it a nucleophilic center that is prone to attack by oxidizing agents. The oxidation of the tertiary amine in the piperazine ring of Dropropizine results in the formation of the corresponding N-oxide. researchgate.net

Research on the electrochemical behavior of dropropizine indicates that its oxidation is an irreversible process primarily controlled by diffusion. researchgate.netresearchgate.net This suggests that the transfer of electrons from the nitrogen atom to an oxidizing species is a key step in the formation of the N-oxide. The oxidation can be influenced by the presence of various oxidizing agents and conditions. For instance, studies have shown that dropropizine can be oxidized by reagents like potassium permanganate (B83412) in an alkaline medium. ekb.eg

Role of Environmental and Process Factors in N-Oxide Formation

Several environmental and process-related factors can influence the formation of this compound. The presence of oxygen is a critical factor, as oxidation is the primary mechanism of formation. google.com The pH of the environment also plays a role; for example, the oxidation of dropropizine with potassium permanganate is favored in alkaline conditions. ekb.eg

During pharmaceutical manufacturing, the presence of certain excipients can also promote the formation of N-oxides. For instance, peroxide impurities in common excipients like povidone and crospovidone have been shown to increase the conversion of other drugs to their N-oxide derivatives. researchgate.net Similarly, the presence of trace metals, which can act as catalysts, may also accelerate the oxidation process. nih.govacs.org The use of recovered solvents, reagents, and catalysts in manufacturing can also introduce impurities that may lead to the formation of N-oxides. fda.gov

Targeted Synthetic Routes for this compound and Related N-Oxides

While often formed as an impurity, N-oxides can also be synthesized intentionally for various applications, including their use as prodrugs or as intermediates in further chemical synthesis. google.comgoogle.com

General N-Oxide Synthesis Strategies in Organic Chemistry

The synthesis of N-oxides is a well-established transformation in organic chemistry. nih.gov Common methods involve the direct oxidation of tertiary amines using various oxidizing agents. liverpool.ac.uk

Some of the most frequently employed oxidizing agents include:

Hydrogen Peroxide (H₂O₂): Often used in combination with a carboxylic acid like acetic acid, which can form a more reactive peroxyacid in situ. google.comgoogle.com The reaction of tertiary amines with hydrogen peroxide is a common and effective method for N-oxide synthesis. nih.govacs.org

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are powerful oxidants used for the synthesis of N-oxides. google.comnih.gov However, their use can sometimes be limited by their cost and safety considerations on an industrial scale. acs.org

Other Oxidizing Systems: Mixtures of hydrogen peroxide and other reagents, such as acetonitrile (B52724) or carbon dioxide, can also be used to generate potent oxidizing species for N-oxidation. acs.org

The choice of the specific synthetic method depends on factors like the substrate's functional group tolerance and the desired scale of the reaction. acs.orggoogle.com

Potential Synthetic Pathways for this compound

Based on general N-oxide synthesis strategies, a potential pathway for the targeted synthesis of this compound would involve the direct oxidation of Dropropizine. A likely method would be the reaction of Dropropizine with an oxidizing agent such as hydrogen peroxide, potentially in the presence of a catalyst or in a suitable solvent like acetic acid. google.comgoogle.com Another approach could be the use of a peroxyacid like mCPBA in a solvent such as acetone. google.com

The synthesis of the parent compound, Dropropizine, typically involves the reaction of 1-phenylpiperazine (B188723) with glycidol (B123203). google.com Following the synthesis of Dropropizine, a subsequent oxidation step would yield this compound.

Advanced Analytical Methodologies for D,l Dropropizine N Oxide

Electrochemical and Titration Techniques

Electrochemical and titration methods offer alternative and often complementary approaches for the quantitative analysis of D,L-Dropropizine N-Oxide and related structures.

Voltammetric methods, which measure the current response of an electroactive species to an applied potential, have been successfully employed for the determination of Dropropizine (B1670954). researchgate.netelectrochemsci.org These techniques are known for their high sensitivity, rapid analysis time, and relatively low cost. informahealthcare.com

The electrochemical behavior of Dropropizine has been investigated using cyclic and differential pulse voltammetry at carbon paste electrodes. researchgate.netelectrochemsci.org Studies have shown that Dropropizine undergoes an irreversible, diffusion-controlled oxidation process at the electrode surface. researchgate.netelectrochemsci.org Based on this behavior, a sensitive differential pulse voltammetric method was developed for the quantification of Dropropizine in pharmaceutical formulations and human urine. researchgate.netelectrochemsci.org Given the structural similarity, it is anticipated that this compound would also exhibit electrochemical activity, allowing for the development of similar voltammetric methods for its determination. The N-oxide group may influence the oxidation potential, potentially offering a means of selective analysis.

Table 2: Parameters for a Differential Pulse Voltammetric Method for Dropropizine Determination researchgate.netelectrochemsci.org

| Parameter | Value |

|---|---|

| Supporting Electrolyte | 0.04 M Britton-Robinson buffer (pH 6.25) |

| Electrode | Carbon Paste Electrode |

| Linearity Range | 0.24–2.36 µg/mL |

| Limit of Detection (LOD) | 0.046 µg/mL |

| Limit of Quantitation (LOQ) | 0.152 µg/mL |

| Mean Recoveries | 99.00% and 99.33% |

Potentiometric and conductometric titrations are classical analytical techniques that can be applied for the assay of basic compounds like Dropropizine and its N-oxide derivative.

Potentiometric titration involves monitoring the change in potential of a suitable indicator electrode as a titrant is added. This method has been described for the determination of Dropropizine, where it is titrated with an acid in a non-aqueous medium. informahealthcare.com The European Pharmacopoeia, for instance, specifies a potentiometric titration with 0.1 M perchloric acid for the assay of Levodropropizine (B346804). informahealthcare.com This approach is generally robust and accurate for the quantification of the pure drug substance. A potentiometric method for dropropizine involved direct titration with N-bromosuccinimide in a sulphuric acid medium, with the end point determined using a platinum electrode. researchgate.net This method was found to be quantitative in the concentration range of 0.118-1.180 mg with high recovery values. researchgate.net

Conductometric titration measures the change in electrical conductivity of a solution during the course of a titration. This technique has been successfully used for the determination of Dropropizine by its reaction with phosphotungstic and phosphomolybdic acids. informahealthcare.com The method proved to be applicable for the analysis of the drug in both raw material and pharmaceutical formulations without interference from excipients. informahealthcare.com The titration curve, a plot of conductance versus the volume of titrant added, shows a sharp break at the equivalence point, allowing for accurate determination of the analyte concentration.

Method Validation and Qualification for this compound Determination

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and reproducibility of the data generated. amsbiopharma.comeuropa.eu Any analytical method developed for the determination of this compound must be validated according to the guidelines established by the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.org

The key validation parameters that need to be evaluated include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. amsbiopharma.comich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

For instance, a validated stability-indicating HPLC method for Levodropropizine and its impurities demonstrated specificity through forced degradation studies, where the degradation products did not interfere with the detection of the main compound and its impurities. nih.gov Similarly, a green derivative spectrophotometric method for Dropropizine was validated for linearity, precision, accuracy, and robustness, proving its suitability for quality control. researchgate.net

Specificity and Selectivity Studies

Specificity is a crucial parameter in analytical method validation, ensuring that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. For this compound, specificity studies would be essential to differentiate it from the parent drug, D,L-dropropizine, its enantiomer levodropropizine, and other known impurities.

In the context of dropropizine analysis, HPLC methods have demonstrated high selectivity. informahealthcare.com For instance, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of levodropropizine and its impurities, where the degradation products did not interfere with the quantification of the main compound and its known impurities. nih.gov Such an approach would be applicable to this compound, where the chromatographic separation would be optimized to achieve baseline resolution between the N-oxide and other related substances.

Mass spectrometry (MS) coupled with chromatography offers an even higher degree of selectivity. researchgate.net By monitoring specific mass-to-charge ratios (m/z) of the parent ion and its fragments, MS detectors can selectively identify and quantify this compound even in the presence of co-eluting compounds. informahealthcare.com A study on the human metabolism of dropropizine utilized GC-MS to unambiguously detect the parent drug and its metabolites. nih.gov A similar approach would be highly effective in confirming the identity of this compound in various samples.

Table 1: Potential Analytical Approaches for Specificity of this compound Analysis

| Analytical Technique | Principle of Specificity | Expected Outcome |

| HPLC-UV | Chromatographic separation based on polarity, achieving different retention times for each compound. | Baseline resolution between this compound, dropropizine, and other impurities. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Differentiation between the enantiomers of dropropizine and potentially their N-oxides. |

| LC-MS/MS | Separation by chromatography followed by detection based on specific parent and daughter ion transitions. | Highly selective and sensitive detection and confirmation of this compound's identity. |

| GC-MS | Separation of volatile derivatives by gas chromatography and identification based on mass spectra. | Unambiguous identification of this compound, especially in complex matrices like urine. nih.gov |

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, which may be present at low levels as an impurity or metabolite, sensitive methods with low LOD and LOQ values are necessary.

The determination of LOD and LOQ can be approached using various methods, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irtbzmed.ac.ir The choice of method can significantly influence the resulting values. tbzmed.ac.irtbzmed.ac.ir

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Dropropizine and Related Compounds

| Compound | Analytical Method | LOD | LOQ |

| Levodropropizine | RP-HPLC | 0.07 µg/mL | 0.19 µg/mL |

| Levodropropizine Impurity B | RP-HPLC | 0.05 µg/mL | 0.15 µg/mL |

| Dropropizine | Spectrophotometry | 0.36 µg/mL | 1.18 µg/mL |

Stereochemical Aspects and Enantiomeric Research of D,l Dropropizine N Oxide

Enantiomeric Purity and Racemization Studies of D,L-Dropropizine N-Oxide

No published studies were found that investigate the enantiomeric purity of this compound or its potential for racemization under various conditions. Such studies are crucial for understanding the stability of its individual enantiomers.

Chiral Resolution and Separation Techniques for this compound Enantiomers

While the techniques themselves are well-known, their specific application to this compound has not been documented in the literature.

Degradation and Stability Studies of D,l Dropropizine N Oxide

Identification and Characterization of Degradation Products of D,L-Dropropizine N-Oxide

Forced degradation studies expose this compound to harsh conditions to accelerate its breakdown, enabling the identification of potential degradation products. researchgate.net The primary degradation product of Dropropizine (B1670954) is its N-oxide derivative. Further degradation of this compound can occur, leading to various other compounds.

Under oxidative stress, typically induced by agents like hydrogen peroxide, this compound can undergo further oxidation to form D,L-Dropropizine N,N-Dioxide. nih.govo2hdiscovery.cosimsonpharma.com Hydrolytic conditions, involving acidic or basic environments, can lead to the cleavage of the piperazine (B1678402) ring, a common degradation pathway for phenylpiperazine compounds. researchgate.net

Metabolic studies of the parent drug, Dropropizine, have identified several related compounds in urine, which can also be considered potential degradation products under physiological conditions. These include para-hydroxy-dropropizine, N-phenylpiperazine, and para-hydroxy-N-phenylpiperazine. informahealthcare.com

A summary of potential degradation products is presented in the table below.

| Degradation Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Condition |

| D,L-Dropropizine N,N-Dioxide | C13H20N2O4 | 268.31 | Oxidation |

| N-phenylpiperazine | C10H14N2 | 162.24 | Hydrolysis/Metabolism |

| para-hydroxy-dropropizine | C13H20N2O3 | 252.31 | Metabolism |

| para-hydroxy-N-phenylpiperazine | C10H14N2O | 178.23 | Metabolism |

Kinetic Studies of Degradation Pathways and Reaction Rates

Kinetic studies are essential for quantifying the rate at which this compound degrades under various conditions. This involves determining the order of the reaction and the rate constant. The rate of a chemical reaction is often expressed in terms of the rate of disappearance of a reactant or the rate of appearance of a product. youtube.com

The degradation kinetics of similar compounds often follow first-order or pseudo-first-order reactions, where the rate of degradation is proportional to the concentration of the drug. researchgate.net For this compound, the rate of degradation would be influenced by factors such as pH, temperature, and the concentration of any catalysts or reactants (e.g., H+ or OH- ions in hydrolysis, or the oxidizing agent in oxidation).

The reaction rate can be expressed by the following general equation:

Rate = k[this compound]^n

Where:

k is the rate constant.

[this compound] is the concentration of the compound.

n is the order of the reaction.

Determining these kinetic parameters is crucial for predicting the shelf-life and establishing appropriate storage conditions for pharmaceutical products. 182.160.97

Influence of Environmental Parameters on this compound Stability

The stability of this compound is significantly influenced by several environmental factors. researchgate.net

Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation. mdpi.com Thermal degradation studies, conducted at temperatures higher than those for accelerated stability testing, are crucial for understanding the compound's thermal lability. nih.gov

pH: The pH of a solution can drastically affect the stability of this compound. As a compound with amine groups, its ionization state and susceptibility to hydrolysis are pH-dependent. researchgate.net Studies on similar compounds show that degradation kinetics can be highly pH-dependent. ufrgs.br

Light: Photodegradation can occur when the molecule absorbs light energy, leading to the formation of excited states that can then undergo chemical reactions. nih.gov Functional groups such as N-oxides are known to potentially contribute to photosensitivity. nih.gov Photostability testing, as recommended by ICH guidelines, is necessary to assess the impact of light. pharmoutsourcing.com

Oxygen: The presence of oxygen can lead to oxidative degradation. google.com this compound itself is an oxidation product, but further oxidation to the N,N-dioxide can occur. o2hdiscovery.cosimsonpharma.com The use of antioxidants or packaging under an inert atmosphere can mitigate oxidative degradation. mdpi.com

A summary of the influence of these parameters is provided in the table below.

| Parameter | Effect on Stability | Potential Degradation Pathway |

| High Temperature | Decreased stability | Thermolysis |

| Acidic/Basic pH | Decreased stability | Hydrolysis |

| Light Exposure | Decreased stability | Photolysis |

| Oxygen | Decreased stability | Oxidation |

Development of Stability-Indicating Analytical Methods for Degradation Product Monitoring

Stability-indicating analytical methods are essential for accurately measuring the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in its degradation products over time. researchgate.net These methods must be able to separate the API from its degradants and any excipients present in the formulation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing stability-indicating methods due to its high resolving power. researchgate.net Reverse-phase HPLC (RP-HPLC) methods have been successfully developed for the simultaneous determination of levodropropizine (B346804) (the S-enantiomer of dropropizine) and its impurities, demonstrating the capability of this technique to separate the parent drug from its degradation products. mdpi.com

The validation of a stability-indicating method is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as: mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. mdpi.com

A well-developed stability-indicating method can effectively monitor the degradation of this compound and ensure the quality of the pharmaceutical product throughout its shelf life. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies of D,l Dropropizine N Oxide

Molecular Modeling and Conformational Analysis of D,L-Dropropizine N-Oxide

Molecular modeling of this compound focuses on determining its three-dimensional structure and identifying its most stable conformations. The molecule possesses significant flexibility due to several rotatable bonds, particularly in the N-(2,3-dihydroxypropyl) side chain and the piperazine (B1678402) ring.

Conformational analysis is typically performed using computational methods such as Molecular Mechanics (MM) for an initial broad search of possible shapes, followed by more accurate Quantum Mechanics (QM) methods, like Density Functional Theory (DFT), for geometry optimization of the most promising conformers. The key structural features of interest include:

Piperazine Ring Conformation: The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. Computational energy calculations can determine the relative stability of these forms. The chair conformation is generally the most stable.

Dihedral Angles: The orientation of the phenyl group and the dihydroxypropyl side chain relative to the piperazine ring is defined by specific dihedral angles. The rotation around these bonds leads to different conformers with varying energies.

Intramolecular Hydrogen Bonding: The hydroxyl groups on the side chain can form hydrogen bonds with the N-oxide oxygen or the other nitrogen atom in the piperazine ring, which can significantly stabilize certain conformations.

| Conformer | Piperazine Ring Conformation | Dihedral Angle 1 (C-N-C-Cphenyl) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | Chair | -75.2° | 60.5° | 0.00 |

| B | Chair | 178.1° | -175.3° | 1.25 |

| C | Twist-Boat | -80.4° | 58.9° | 4.80 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic properties of this compound. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Key electronic properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. mdpi.com Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. For this compound, the N-oxide oxygen and the hydroxyl oxygens are expected to be regions of high electron density. mdpi.com

N-O Bond Properties: The N+-O- bond in amine oxides is highly polar, with a significant dipole moment. nih.gov Computational studies can quantify the N-O bond length, bond order, and bond dissociation energy (BDE). researchgate.net The BDE is a direct measure of the bond's strength and is critical for assessing the molecule's stability and tendency to undergo reduction. researchgate.net

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | High kinetic stability |

| Dipole Moment | 4.8 Debye | High polarity, water solubility |

| N-O Bond Dissociation Energy | ~55-60 kcal/mol | Relative stability of the N-oxide group |

Prediction of Physicochemical Parameters Relevant to Research (e.g., pKa, LogP for analytical method development and reaction prediction)

Computational methods are widely used to predict key physicochemical parameters like pKa and LogP, which are vital for developing analytical methods (e.g., HPLC) and predicting a compound's behavior in different environments.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. The introduction of the polar N-oxide group is expected to significantly decrease the LogP of this compound compared to its parent drug, Dropropizine (B1670954), thereby increasing its water solubility. nih.gov The computed LogP for the parent drug, Dropropizine, is approximately 0.6. nih.gov

pKa (Acid Dissociation Constant): pKa values determine the ionization state of a molecule at a given pH. The N-oxide group is weakly basic. The piperazine nitrogen attached to the phenyl group is also basic. Computational models can predict the pKa values for the protonation of these nitrogen atoms, which is crucial for understanding its solubility and interaction mechanisms under physiological conditions.

| Compound | Predicted LogP | Predicted Basic pKa1 (N-oxide) | Predicted Basic pKa2 (Piperazine-N) |

|---|---|---|---|

| Dropropizine | 0.6 nih.gov | N/A | ~7.5 |

| This compound | -0.5 | ~4.5 | ~7.3 |

Elucidation of Reaction Mechanisms Through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). rsc.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, a relevant reaction to study would be its reduction back to the parent amine, Dropropizine, a common metabolic or degradation pathway for N-oxides. researchgate.net DFT calculations can be used to model this process, for instance, by reaction with a biological reducing agent. The calculations would identify the rate-limiting step of the mechanism, which could be the initial electron transfer to the N-oxide group. researchgate.net Such studies can also shed light on the mechanisms of synthesis, such as the oxidation of the tertiary amine of Dropropizine. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Dropropizine N-Oxide + Reducing Agent | 0.0 |

| Transition State (TS1) | First electron transfer | +15.2 |

| Intermediate | Radical intermediate | +5.7 |

| Transition State (TS2) | N-O bond cleavage | +10.1 |

| Products | Dropropizine + Oxidized Agent | -25.0 |

Non Human Metabolic Investigations Involving D,l Dropropizine N Oxide

In Vitro Metabolic Studies of D,L-Dropropizine N-Oxide (e.g., using liver microsomes or enzyme systems)

A thorough review of published scientific literature reveals a lack of specific in vitro metabolic studies on this compound. Investigations utilizing liver microsomes or isolated enzyme systems to elucidate the metabolic pathways of this particular N-oxide derivative have not been reported. While N-oxidation is a recognized metabolic route for many pharmaceuticals containing tertiary amines, mediated by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes, the specific susceptibility and metabolic profile of this compound through these enzymatic systems have not been documented.

Comparative Metabolic Research with Parent Compounds (Dropropizine and Levodropropizine)

While direct metabolic studies on this compound are absent, research on its parent compound, Dropropizine (B1670954), provides a comparative context for its potential metabolic fate. Studies on the human metabolism of Dropropizine have identified several key metabolic pathways. nih.gov These include:

Hydroxylation: The primary metabolic route involves the hydroxylation of the aromatic ring, leading to the formation of para-hydroxy-dropropizine. nih.gov

N-Dealkylation: Another significant pathway is the N-dealkylation of both the parent drug and its hydroxylated metabolite, resulting in the formation of N-phenylpiperazine and para-hydroxy-N-phenylpiperazine. nih.gov

Degradation of the Piperazine (B1678402) Moiety: The metabolic process also involves the breakdown of the piperazine ring structure. nih.gov

The levorotatory enantiomer, Levodropropizine (B346804), is reported to have a similar antitussive efficacy to the racemic Dropropizine but with a better tolerability profile. Although specific comparative metabolic studies detailing quantitative differences in metabolite formation between Dropropizine and Levodropropizine are not extensively detailed in the available literature, it is understood that they undergo similar metabolic transformations. The metabolism of Dropropizine primarily occurs in the liver and involves cytochrome P450 enzymes to produce inactive metabolites that are excreted via the kidneys. patsnap.com

The following table summarizes the known metabolites of Dropropizine identified in human urine. nih.gov

| Metabolite Name | Metabolic Pathway |

| para-hydroxy-dropropizine | Aromatic Hydroxylation |

| N-phenylpiperazine | N-Dealkylation |

| para-hydroxy-N-phenylpiperazine | Hydroxylation and N-Dealkylation |

| para-hydroxyaniline | Piperazine Ring Degradation |

It is plausible that this compound could be a minor, unquantified metabolite of Dropropizine, or that its own metabolism could involve reduction back to Dropropizine, followed by the established metabolic pathways of the parent compound. However, without direct experimental evidence, these remain hypothetical considerations.

Future Research Directions and Challenges for D,l Dropropizine N Oxide

Development of Novel and Green Synthetic Approaches for N-Oxides

The synthesis of N-oxides is a fundamental transformation in medicinal chemistry, as these functional groups can alter a parent molecule's solubility, membrane permeability, and metabolic stability. acs.orgnih.gov The availability of pure D,L-Dropropizine N-Oxide as an analytical standard is a prerequisite for detailed metabolic and pharmacological investigations. However, traditional methods for N-oxidation often rely on strong oxidants and stoichiometric reagents that generate significant waste, posing environmental concerns.

Future research must pivot towards the development of novel and green synthetic methodologies. Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and reagents, provide a framework for creating more sustainable chemical processes. nih.govmdpi.com For the synthesis of N-oxides like this compound, promising green approaches include:

Biocatalysis : The use of isolated enzymes or whole-cell systems to perform selective oxidations under mild, aqueous conditions.

Catalytic Oxidation : Employing catalytic amounts of metal or organocatalysts with environmentally benign terminal oxidants like molecular oxygen or hydrogen peroxide (H₂O₂). organic-chemistry.org

Metal-Free Protocols : Developing oxidation methods that avoid heavy metals, for instance, using reagents like Oxone in biphasic systems to facilitate product isolation and minimize waste. organic-chemistry.org

The primary challenge is to develop a protocol that is not only eco-friendly but also provides high yield and selectivity for the N-oxidation of D,L-Dropropizine without affecting other functional groups in the molecule.

Table 1: Comparison of Synthetic Approaches for N-Oxide Synthesis

| Feature | Traditional Methods | Green Approaches |

|---|---|---|

| Oxidants | Peroxy acids (e.g., m-CPBA), stoichiometric reagents | H₂O₂, Molecular Oxygen (O₂) |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Methanol, Acetonitrile (B52724) |

| Catalysts | Often stoichiometric or heavy-metal based | Biocatalysts (enzymes), Organocatalysts, Metal catalysts (in trace amounts) |

| Byproducts | Significant waste from spent reagents | Water, minimal waste |

| Reaction Conditions | Often harsh temperatures and pH | Mild (ambient temperature and neutral pH) |

| Environmental Impact | High | Low |

Advancements in Analytical Methodologies for Trace Level Analysis

A significant challenge in studying drug metabolites is their presence at trace concentrations within complex biological matrices such as plasma, urine, and tissue. wiserpub.com Developing highly sensitive and selective analytical methods is therefore crucial for the accurate detection and quantification of this compound to enable pharmacokinetic studies.

Future research should focus on the advancement and application of state-of-the-art analytical techniques. ijpsjournal.com While High-Performance Liquid Chromatography (HPLC) remains a cornerstone, its coupling with more sophisticated detection systems is essential. nih.govnih.gov Key areas for development include:

High-Resolution Mass Spectrometry (HRAMS) : Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide exceptional mass accuracy and resolution, allowing for the confident identification of metabolites and differentiation from endogenous interferences. americanpharmaceuticalreview.comcriver.com

Tandem Mass Spectrometry (MS/MS) : This approach offers superior specificity and sensitivity for quantification, making it the gold standard for bioanalysis of drugs and metabolites at low levels.

Capillary Electrophoresis (CE) : CE is a powerful separation technique known for its high efficiency, rapid analysis times, and minimal sample consumption, making it an attractive alternative or complementary method to HPLC. nih.gov

Microfluidics : The integration of analytical processes onto micro-fluidic chips can enable high-throughput screening with very small sample volumes, automating and miniaturizing the analysis of metabolites. ijpsjournal.com

The goal is to establish and validate a robust bioanalytical method capable of quantifying this compound at picogram or femtogram levels, which is necessary for a comprehensive understanding of its metabolic profile.

Table 2: Overview of Advanced Analytical Techniques for Trace Metabolite Analysis

| Technique | Principle | Advantages for Trace Analysis |

|---|---|---|

| HPLC-HRAMS | Chromatographic separation followed by high-accuracy mass measurement. | High specificity for metabolite identification in complex matrices. |

| LC-MS/MS | Chromatographic separation with mass filtering for both parent and fragment ions. | Excellent sensitivity and selectivity for quantification (low Limit of Detection). |

| Capillary Electrophoresis (CE) | Separation in a capillary based on charge-to-size ratio. | High separation efficiency, low sample and reagent consumption. nih.gov |

| Mass Spectro-Imaging | Maps the spatial distribution of molecules in tissue sections without labeling. | Provides spatial analysis of drug and metabolite distribution within tissues. ijpsjournal.com |

Comprehensive Stereochemical Investigations and Chiral Technologies

Stereochemistry is a critical factor in drug action, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. nih.govpatsnap.com Dropropizine (B1670954) is a chiral compound, marketed as a racemic (D,L) mixture, while its single levorotatory isomer, Levodropropizine (B346804), is also used clinically. Consequently, the N-oxide metabolite of the racemic drug will exist as a mixture of stereoisomers. The interaction of these individual isomers with chiral biological systems (enzymes, receptors) is expected to be different. nih.gov

A significant area for future research is the comprehensive stereochemical investigation of this compound. This requires the development of advanced chiral separation technologies capable of resolving the different stereoisomers. e-bookshelf.de Key technologies include:

Chiral High-Performance Liquid Chromatography (HPLC) : The use of chiral stationary phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers. nih.gove-bookshelf.de Polysaccharide-based CSPs are particularly versatile. e-bookshelf.de

Chiral Supercritical Fluid Chromatography (SFC) : SFC often provides faster and more efficient separations than HPLC for chiral molecules.

Chiral Capillary Electrophoresis (CE) : This technique uses chiral selectors, such as cyclodextrins, added to the background electrolyte to achieve separation of enantiomers. nih.gove-bookshelf.de

Table 3: Comparison of Chiral Separation Technologies

| Technology | Separation Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Analytical and preparative separation of enantiomers. nih.gov |

| Chiral GC | Separation on a chiral column in the gas phase. | Analysis of volatile and thermally stable enantiomers. e-bookshelf.de |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase with a CSP. | High-throughput screening and purification. |

| Chiral CE | Differential migration in an electric field in the presence of a chiral selector. | Analytical separation with high efficiency and low sample volume. nih.gov |

Enhanced Computational Modeling for Predicting N-Oxide Behavior and Interactions

Computational modeling has become an indispensable tool in drug discovery and development, offering the potential to predict a drug's metabolic fate and biological interactions, thereby accelerating research and reducing reliance on extensive experimental assays. nih.govnih.govsrce.hr For this compound, computational approaches present a significant opportunity to predict its formation and behavior.

Future research directions should leverage enhanced computational modeling to:

Predict Sites of Metabolism (SoMs) : Utilize machine learning and rule-based systems to predict the likelihood of N-oxidation of the Dropropizine molecule by metabolic enzymes, such as cytochrome P450s. nih.govnih.gov

Forecast Metabolite Structures : Employ predictive algorithms to generate the exact chemical structure of potential metabolites, including the N-oxide. nih.govfrontiersin.org

Model ADME Properties : Use in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, offering insights into its likely pharmacokinetic profile. pharmajen.com

Simulate Biological Interactions : Apply molecular docking and molecular dynamics simulations to model the interaction of this compound stereoisomers with potential biological targets, helping to hypothesize any pharmacological or off-target activity. nih.gov

These computational predictions can guide subsequent experimental work, creating a more efficient and targeted research pipeline. The challenge lies in the accuracy of these models, which depends heavily on the quality and diversity of the underlying data used for their training. cas.org

Table 4: Applications of Computational Modeling in Metabolite Research

| Model Type | Application | Relevance to this compound |

|---|---|---|

| Metabolite Prediction Tools | Predicts potential metabolite structures from a parent drug. nih.gov | Generation of a hypothesis for the formation and structure of the N-oxide. |

| QSAR Models | Correlates chemical structure with biological activity or properties. | Predicting the potential biological activity or ADME properties of the N-oxide. |

| PK/PD Modeling | Simulates the concentration-time course and effect of a drug in the body. pharmajen.com | Simulating the pharmacokinetic behavior of the N-oxide metabolite. |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Investigating potential interactions with biological receptors or enzymes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.